molecular formula C19H35N3O6 B1679480 [[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester CAS No. 112105-54-1

[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester

Cat. No.: B1679480
CAS No.: 112105-54-1
M. Wt: 401.5 g/mol
InChI Key: XKRONJXEXGFBRZ-ZNMIVQPWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ro-31-4724 involves the formation of a hydroxamic acid moiety, which is essential for its inhibitory activity. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of Ro-31-4724 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Ro-31-4724 primarily undergoes reactions typical of hydroxamic acids and peptides:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Peptide coupling reagents like carbodiimides.

Major Products Formed

Scientific Research Applications

Ro-31-4724 has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study the inhibition of MMPs and the design of new inhibitors.

    Biology: Investigated for its role in modulating extracellular matrix degradation and its effects on cell migration and proliferation.

    Medicine: Explored as a potential therapeutic agent for diseases involving excessive matrix degradation, such as arthritis and cancer.

    Industry: Utilized in the development of diagnostic tools and assays for detecting MMP activity .

Mechanism of Action

Ro-31-4724 exerts its effects by binding to the active site of MMPs, thereby inhibiting their enzymatic activity. The hydroxamic acid group coordinates with the zinc ion present in the active site of MMPs, preventing the enzyme from interacting with its natural substrates. This inhibition leads to a decrease in the degradation of extracellular matrix components, thereby modulating various physiological and pathological processes .

Comparison with Similar Compounds

Ro-31-4724 is compared with other MMP inhibitors such as:

    Batimastat: Another hydroxamic acid-based MMP inhibitor with a broader spectrum of activity.

    Marimastat: Similar to batimastat but with improved oral bioavailability.

    TIMP-1: A natural inhibitor of MMPs with a different mechanism of action, involving direct binding to the enzyme.

Uniqueness

Ro-31-4724 is unique due to its specific inhibitory activity against certain MMPs and its potential therapeutic applications in diseases involving matrix degradation .

Properties

CAS No.

112105-54-1

Molecular Formula

C19H35N3O6

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl (2S)-2-[[(2S)-2-[[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoate

InChI

InChI=1S/C19H35N3O6/c1-7-28-19(26)13(6)20-18(25)15(9-12(4)5)21-17(24)14(8-11(2)3)10-16(23)22-27/h11-15,27H,7-10H2,1-6H3,(H,20,25)(H,21,24)(H,22,23)/t13-,14+,15-/m0/s1

InChI Key

XKRONJXEXGFBRZ-ZNMIVQPWSA-N

SMILES

CCOC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)CC(=O)NO

Isomeric SMILES

CCOC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)CC(=O)NO

Canonical SMILES

CCOC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)CC(=O)NO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RO314724;  RO 314724;  RO314724;  Ro 31-4724;  Ro31-4724;  Ro-31-4724.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester
Reactant of Route 2
[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester
Reactant of Route 3
[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester
Reactant of Route 4
[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester
Reactant of Route 5
[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester
Reactant of Route 6
Reactant of Route 6
[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester

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